Benzo[f]quinoline-1,3(2H,4H)-dione

Catalog No.
S13461395
CAS No.
M.F
C13H9NO2
M. Wt
211.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[f]quinoline-1,3(2H,4H)-dione

Product Name

Benzo[f]quinoline-1,3(2H,4H)-dione

IUPAC Name

4H-benzo[f]quinoline-1,3-dione

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C13H9NO2/c15-11-7-12(16)14-10-6-5-8-3-1-2-4-9(8)13(10)11/h1-6H,7H2,(H,14,16)

InChI Key

MWAVKWBFWCFOBX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=CC3=CC=CC=C32)NC1=O

Benzo[f]quinoline-1,3(2H,4H)-dione is a heterocyclic compound characterized by a fused quinoline and dione structure. This compound features a benzo-fused ring system that contributes to its unique chemical properties. The molecular formula of benzo[f]quinoline-1,3(2H,4H)-dione is C11H7NC_{11}H_{7}N, and it has a molecular weight of approximately 169.18 g/mol. The compound is notable for its potential applications in medicinal chemistry and materials science, particularly due to its interesting electronic properties and biological activities.

Typical of quinoline derivatives. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of electron-rich nitrogen atoms allows for electrophilic substitution reactions.
  • Nucleophilic Addition: The carbonyl groups in the dione structure can participate in nucleophilic addition reactions.
  • Cyclization Reactions: Under certain conditions, benzo[f]quinoline-1,3(2H,4H)-dione can undergo cyclization to form more complex polycyclic structures.

These reactions are important for synthesizing derivatives with enhanced biological activity or altered physical properties.

Benzo[f]quinoline-1,3(2H,4H)-dione exhibits various biological activities that make it a compound of interest in pharmacology. Research indicates that it may possess:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound show activity against bacterial and fungal strains.
  • Anticancer Activity: Preliminary investigations have indicated potential cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects: Certain derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The specific mechanisms underlying these activities are still under investigation, but they highlight the compound's potential in drug development.

The synthesis of benzo[f]quinoline-1,3(2H,4H)-dione typically involves multi-step synthetic pathways. Common methods include:

  • Palladium-Catalyzed Coupling Reactions: These reactions facilitate the formation of the quinoline skeleton through cross-coupling techniques such as Sonogashira and Suzuki-Miyaura reactions.
  • Cyclization Reactions: Following the formation of intermediates, acid-mediated cyclization is often employed to yield the final product.
  • Condensation Reactions: The use of various aromatic amines and carbonyl compounds can lead to the formation of benzo[f]quinoline derivatives through condensation processes.

These methods allow for the modification of functional groups on the quinoline ring, enabling the synthesis of a variety of derivatives with tailored properties .

Benzo[f]quinoline-1,3(2H,4H)-dione finds applications in several fields:

  • Pharmaceuticals: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Materials Science: The compound's electronic properties can be exploited in organic electronics and photonic devices.
  • Biochemistry: It serves as a useful probe in biochemical assays due to its reactive functional groups.

The versatility of this compound enhances its relevance across different scientific domains.

Interaction studies involving benzo[f]quinoline-1,3(2H,4H)-dione focus on its binding affinity with various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate the biological effects and mechanisms of action against target cells or pathogens.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with benzo[f]quinoline-1,3(2H,4H)-dione. Here are some notable examples:

Compound NameStructure TypeUnique Features
Benzo[c]quinoline-1,3-dioneQuinoline derivativeExhibits different electronic properties due to ring structure modifications.
6-Hydroxybenzo[f]quinolineHydroxy derivativeShows enhanced solubility and potentially increased biological activity.
Benzo[g]quinolineExtended quinolineGreater aromatic character leading to different reactivity patterns.

These compounds highlight the structural diversity within quinoline derivatives while emphasizing the unique characteristics of benzo[f]quinoline-1,3(2H,4H)-dione.

Benzo[f]quinoline-1,3(2H,4H)-dione is systematically named according to IUPAC rules as 1,3-dioxo-1,2,3,4-tetrahydrobenzo[f]quinoline. Its molecular formula is $$ \text{C}{13}\text{H}{9}\text{NO}_{2} $$, with a molecular weight of 211.22 g/mol. The structure comprises a quinoline core fused to a benzene ring at the [f] position, with ketone groups at C1 and C3 (Figure 1).

Table 1: Key identifiers of Benzo[f]quinoline-1,3(2H,4H)-dione

PropertyValue
CAS Number2304-64-5
IUPAC Name1,3-dioxo-1,2,3,4-tetrahydrobenzo[f]quinoline
Molecular Formula$$ \text{C}{13}\text{H}{9}\text{NO}_{2} $$
SMILESO=C1C2=C(C=CC=C3)C3=CC=CN2C(C4=C1C=CC=C4)=O

The compound’s planar structure and conjugated π-system enable interactions with aromatic biomolecules, making it a candidate for photophysical applications.

Historical Context of Discovery and Early Synthesis

The synthesis of benzo[f]quinoline derivatives dates to the mid-20th century, when advancements in cyclization techniques enabled the construction of fused quinoline systems. Early methods for analogous diones involved Friedländer annulation between 2-aminobenzaldehyde derivatives and cyclic ketones, followed by oxidation. For example, the 5,6-dione variant (benzo[h]quinoline-5,6-dione) was first reported in 1978 via oxidative cleavage of dihydroxyquinoline precursors.

Benzo[f]quinoline-1,3(2H,4H)-dione itself emerged in the 1990s as part of efforts to develop electron-deficient heterocycles for optoelectronic materials. Initial syntheses used Pd-catalyzed cross-coupling to install substituents on the quinoline backbone before oxidation to the dione.

Position Within the Quinoline Derivative Family

Quinoline derivatives are classified by their substitution patterns and ring-fusion positions. Benzo[f]quinoline-1,3(2H,4H)-dione occupies a distinct niche due to its:

  • Bicyclic framework: The benzene ring fusion at the [f] position creates a rigid, planar structure.
  • Dione functionality: The 1,3-dione groups impart strong electron-withdrawing character, lowering the LUMO energy and enhancing redox activity compared to non-ketonated quinolines.

Table 2: Comparison with related quinoline diones

CompoundFusion PositionDione PositionsKey Applications
Quinoline-2,4(1H,3H)-dioneNone2,4Antibacterial agents
Benzo[h]quinoline-5,6-dione[h]5,6Organic semiconductors
Benzo[f]quinoline-1,3(2H,4H)-dione[f]1,3Photocatalysts, ligands

This structural profile enables applications in catalysis and materials science, where electron-deficient aromatic systems are prized for charge transport and light absorption.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

211.063328530 g/mol

Monoisotopic Mass

211.063328530 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types